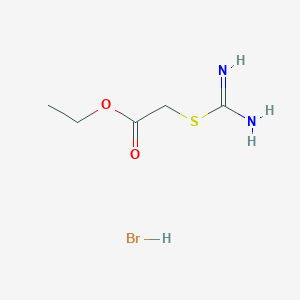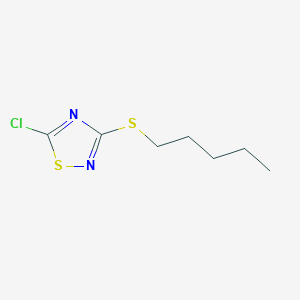![molecular formula C13H10ClN3O2S2 B6350005 2-{3-[(5-Chloro-1,2,4-thiadiazol-3-yl)sulfanyl]propyl}-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 1326815-16-0](/img/structure/B6350005.png)
2-{3-[(5-Chloro-1,2,4-thiadiazol-3-yl)sulfanyl]propyl}-2,3-dihydro-1H-isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-{3-[(5-Chloro-1,2,4-thiadiazol-3-yl)sulfanyl]propyl}-2,3-dihydro-1H-isoindole-1,3-dione” is a chemical compound with a specific molecular structure . It contains a thiadiazole ring, which is a versatile scaffold widely studied in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound includes a thiadiazole ring, which is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . The compound also contains a chloro group and a sulfanyl group attached to the thiadiazole ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its melting point, boiling point, density, molecular formula, and molecular weight .Scientific Research Applications
Synthesis and Structural Characterization
Research into compounds with the thiadiazole moiety often explores their synthesis, aiming to expand the chemical diversity for potential applications in materials science, agriculture, and pharmacology. For instance, the work by Srinivas and Rao (2011) demonstrated regioselective synthesis of novel 3-sulfanyl derivatives, indicating the versatility of thiadiazole compounds in chemical synthesis V. Srinivas & V. Rao, 2011. Similarly, Tarasova et al. (2015) reported on halocyclization of alkyl derivatives of thiadiazole, showcasing the potential for generating complex heterocyclic structures with possible applications in developing new materials or pharmaceuticals N. Tarasova, Dmitry G. Kim, & P. Slepukhin, 2015.
Antimicrobial and Antifungal Activities
Compounds featuring thiadiazole structures are frequently studied for their antimicrobial properties. Jat et al. (2006) synthesized pyrazolo-thiazolyl alkoxy-1H-isoindole-1,3(2H)-dione derivatives, evaluating their antimicrobial activities against various bacterial and fungal strains, highlighting the potential of thiadiazole derivatives in developing new antimicrobial agents J. L. Jat, V. K. Salvi, G. L. Talesara, & H. Joshi, 2006.
Anticancer Properties
The exploration of thiadiazole derivatives for anticancer applications is a growing area of interest. Yushyn et al. (2022) discussed the synthesis of a novel pyrazoline-bearing hybrid molecule, indicating its studied anticancer activity and suggesting the role of such compounds in the development of new anticancer therapies I. Yushyn, Serhii Holota, & Roman Lesyk, 2022.
Electrochemical Studies
Harisha et al. (2018) synthesized and characterized a heterocyclic azo dye derived from thiadiazole, exploring its electrochemical behavior. This research underscores the potential application of thiadiazole derivatives in electrochemical sensors and other electronic devices S. Harisha, J. Keshavayya, B. K. Swamy, S. M. Prasanna, C. C. Viswanath, & B. Ravi, 2018.
Novel Heterocyclic Systems
The development of new heterocyclic systems incorporating thiadiazole units is an ongoing research theme. For example, Manikannan et al. (2012) reported the synthesis and spectral characterization of various thiadiazole derivatives, contributing to the diverse applications of these compounds in designing new molecular architectures for pharmaceuticals or material science R. Manikannan, Masilamani Shanmugaraja, Seetharaman Manojveer, & S. Muthusubramanian, 2012.
Future Directions
Mechanism of Action
Target of Action
The compound, also known as 2-(3-((5-Chloro-1,2,4-thiadiazol-3-yl)thio)propyl)isoindoline-1,3-dione, is a derivative of thiadiazole . Thiadiazole derivatives are known to interact strongly with biological targets due to their mesoionic character, which allows them to cross cellular membranes
Mode of Action
The mode of action of thiadiazole derivatives is generally attributed to their ability to cross cellular membranes and interact strongly with biological targets
Biochemical Pathways
Thiadiazole derivatives are known to exert a broad spectrum of biological activities . .
Pharmacokinetics
The relatively good liposolubility of thiadiazole derivatives, attributed to the presence of the sulfur atom, may influence their absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
Thiadiazole derivatives, including this compound, have been shown to exert a broad spectrum of biological activities . .
Properties
IUPAC Name |
2-[3-[(5-chloro-1,2,4-thiadiazol-3-yl)sulfanyl]propyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O2S2/c14-12-15-13(16-21-12)20-7-3-6-17-10(18)8-4-1-2-5-9(8)11(17)19/h1-2,4-5H,3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGHUGWKGBLHXEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCSC3=NSC(=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![({[2-(Trifluoromethyl)phenyl]methyl}sulfanyl)methanimidamide hydrobromide](/img/structure/B6349933.png)
![{[(2-Bromophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B6349942.png)
![{[(3,5-Difluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B6349943.png)
![5-Chloro-3-{[(3,4-difluorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B6349958.png)
![5-Chloro-3-{[(4-fluorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B6349963.png)

![5-Chloro-3-{[(2-fluorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B6349970.png)
![5-Chloro-3-[(3-phenoxypropyl)sulfanyl]-1,2,4-thiadiazole](/img/structure/B6349978.png)
![2-{2-[(5-Chloro-1,2,4-thiadiazol-3-yl)sulfanyl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6349984.png)

![5-Chloro-3-[(3-methylbutyl)sulfanyl]-1,2,4-thiadiazole](/img/structure/B6350015.png)
![5-Chloro-3-[(2-phenoxyethyl)sulfanyl]-1,2,4-thiadiazole](/img/structure/B6350019.png)
![5-Chloro-3-[(2-methylpropyl)sulfanyl]-1,2,4-thiadiazole](/img/structure/B6350022.png)
![5-Chloro-3-{[(3-fluorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B6350038.png)
